
2-Benzyl-1,3-dioxan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C11H14O3. It is a cyclic acetal derived from glycerol and benzaldehyde. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3-dioxan-5-ol can be synthesized through the condensation of glycerol with benzaldehyde. The reaction typically uses p-toluenesulfonic acid as a catalyst. The optimal conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours. The reaction is carried out in the presence of ligroin, yielding a product with a purity of 95.4% .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of cationic acidic resins as catalysts has been explored to enhance the yield and selectivity of the product. The reaction conditions are optimized to achieve high conversion rates and product purity .
化学反应分析
Types of Reactions
2-Benzyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and benzyl alcohol.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and acids are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and benzyl alcohol.
Reduction: Simpler alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Benzyl-1,3-dioxan-5-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of cyclic acetals, which are valuable in various industrial processes
作用机制
The mechanism of action of 2-Benzyl-1,3-dioxan-5-ol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various chemical transformations, such as acetalization and etherification. The compound’s stability and reactivity make it a versatile agent in chemical reactions .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: Similar in structure but with a phenyl group instead of a benzyl group.
2-Phenyl-1,3-dioxolane-4-methanol: A five-membered ring analog with similar reactivity
Uniqueness
2-Benzyl-1,3-dioxan-5-ol is unique due to its six-membered ring structure, which provides greater stability compared to five-membered ring analogs. Its benzyl group also imparts distinct chemical properties, making it valuable in specific applications .
属性
CAS 编号 |
4740-79-8 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-benzyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI 键 |
SCBQUBIXYNMXER-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC(O1)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


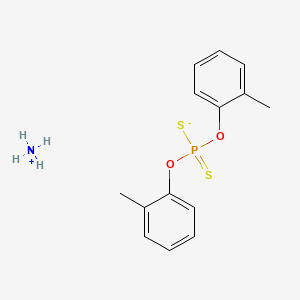
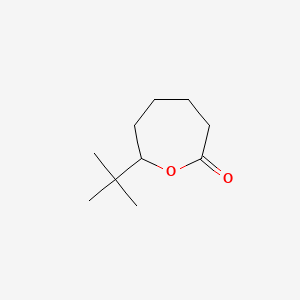

![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

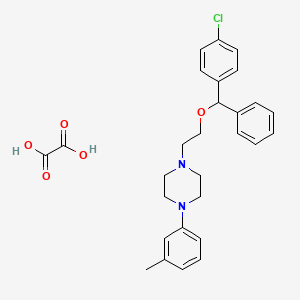

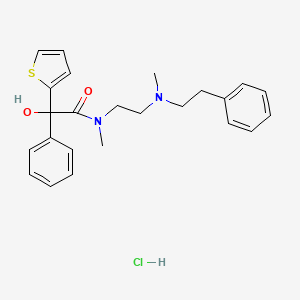
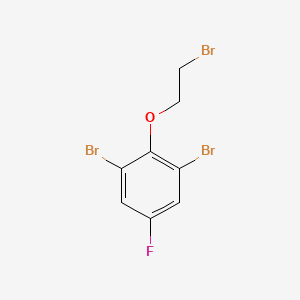

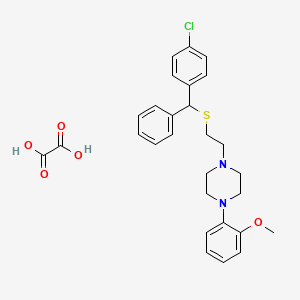
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)


